

An In-depth Technical Guide to Dichlorodiphenylsilane (CAS 80-10-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dichlorodiphenylsilane	
Cat. No.:	B042835	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiphenylsilane (CAS 80-10-4), a prominent organosilicon compound, is a critical precursor in the synthesis of silicone polymers and a versatile agent for surface modification. Its bifunctional nature, characterized by two phenyl groups and two reactive chlorine atoms attached to a central silicon atom, dictates its utility in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and key applications of **dichlorodiphenylsilane**. Detailed experimental methodologies for its synthesis, hydrolysis, and use in surface modification are presented, alongside a discussion of its polymerization potential. This document aims to serve as an essential resource for professionals in research, development, and pharmaceutical sciences, facilitating the safe and effective use of this important chemical intermediate.

Physicochemical Properties

Dichlorodiphenylsilane is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by its high reactivity, particularly towards moisture, and its solubility in various organic solvents.[1] A summary of its key physicochemical properties is provided in the table below.

Property	Value	References
Molecular Formula	C12H10Cl2Si	[2][3]
Molecular Weight	253.2 g/mol	[2][3]
CAS Number	80-10-4	[2][3]
Appearance	Colorless to pale yellow liquid	[3][4]
Odor	Pungent, sharp, HCI-like	[2][4]
Density	1.204 g/mL at 25 °C	[2][5]
Melting Point	-22 °C	[2][4]
Boiling Point	305 °C	[2][4]
Flash Point	142 °C (closed cup)	[2][6]
Vapor Pressure	2 mm Hg at 125 °C	[2][6]
Vapor Density	>1 (vs air)	[2][6]
Refractive Index (n20/D)	1.578	[2][6]
Solubility	Soluble in chloroform, ethyl acetate, ethanol, ethyl ether, acetone, carbon tetrachloride, and benzene.[2][5]	[2][5]
Water Solubility	Decomposes	[2][5]

Safety and Hazard Information

Dichlorodiphenylsilane is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4][5] It is classified as hazardous by OSHA and is fatal in contact with skin, causing severe skin burns and eye damage.[4][5][7] The compound reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride.[2][4]

GHS Hazard Classification:[5][7][8]

Pictograms:

GHS05: Corrosion

GHS06: Skull and Crossbones

Signal Word: Danger

• Hazard Statements:

H310: Fatal in contact with skin.

H314: Causes severe skin burns and eye damage.

H318: Causes serious eye damage.[9]

Precautionary Statements:[5][8]

P262: Do not get in eyes, on skin, or on clothing.

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- P302 + P352 + P310: IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
 Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician.

Core Applications

The reactivity of the silicon-chlorine bonds is central to the diverse applications of **dichlorodiphenylsilane**.

- Silicone Polymer Synthesis: It is a primary intermediate in the production of silicone polymers, including resins and oils.[1][3][10] The phenyl groups impart high-temperature stability, weatherability, and desirable dielectric properties to the resulting polymers, making them suitable for high-performance coatings, electrical insulation, and sealants.[10]
- Surface Modification: **Dichlorodiphenylsilane** is used to modify the surfaces of materials to enhance properties such as hydrophobicity.[2][3] This is valuable in industries like textiles and coatings where water resistance is crucial.[3]
- Protecting Group in Organic Synthesis: In organic synthesis, it serves as a protecting group for reactive functional groups.[1]
- Advanced Materials: It is a precursor for more complex organosilicon compounds used in advanced electronics and specialty coatings.[10]

Experimental Protocols Synthesis of Dichlorodiphenylsilane

A common laboratory-scale synthesis involves the chlorination of diphenylsilane.[4]

Materials:

- Diphenylsilane (Ph₂SiH₂)
- Anhydrous Copper(II) Chloride (CuCl₂)
- Anhydrous Copper(I) Iodide (Cul)
- Diethyl ether (anhydrous)
- Ceramic spheres

Procedure:[4]

- In a flask equipped with a mechanical stirrer, add diphenylsilane (0.1 mol), anhydrous copper(II) chloride (0.4 mol), anhydrous copper(I) iodide (0.0076 mol), and ceramic spheres (120 g).
- Add anhydrous diethyl ether (60 mL) to the mixture.
- Stir the mixture vigorously (400 rpm) at room temperature for 4 hours under an inert atmosphere.
- After the reaction is complete, filter the mixture to remove the solid catalysts and ceramic spheres.
- Concentrate the filtrate by removing the diethyl ether under reduced pressure.
- Distill the residue under reduced pressure to obtain dichlorodiphenylsilane as a colorless liquid.

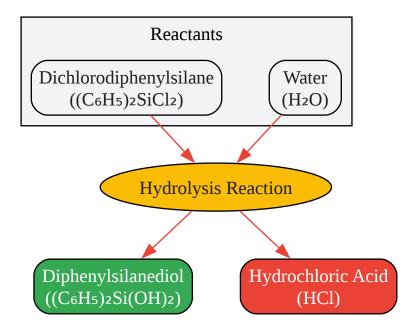
Click to download full resolution via product page

Diagram 1: Synthesis of **Dichlorodiphenylsilane**.

Hydrolysis to Diphenylsilanediol

Dichlorodiphenylsilane readily hydrolyzes to form diphenylsilanediol.[3] The conditions of the hydrolysis can influence the nature of the product, yielding crystalline, amorphous, or oily substances.[3]

Materials:


- Dichlorodiphenylsilane
- Toluene
- · t-Amyl alcohol

Water

Procedure:[3]

- Prepare a heterogeneous mixture of toluene (77 mL), t-amyl alcohol (161 mL), and water (666 mL) in a reaction vessel.
- Dissolve dichlorodiphenylsilane (200 g) in toluene (77 mL).
- With stirring, add the dichlorodiphenylsilane solution dropwise to the aqueous mixture.
 Maintain the reaction temperature at 25 °C using a cooling coil. The addition should take approximately 30 minutes.
- After the addition is complete, continue stirring for an additional 10 minutes.
- Filter the resulting crystalline product by suction.
- Wash the crystals with water until they are free of acid.
- Air-dry the crystals to obtain diphenylsilanediol. Further purification can be achieved by crystallization from warm methyl ethyl ketone and chloroform.[3]

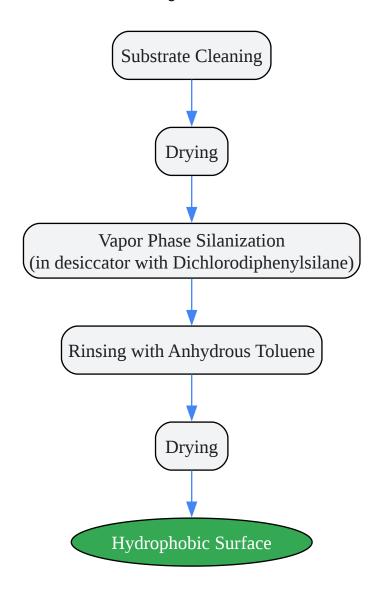
Click to download full resolution via product page

Diagram 2: Hydrolysis of Dichlorodiphenylsilane.

Surface Modification (General Protocol)

This protocol provides a general method for modifying a hydroxyl-terminated surface (e.g., glass or silica) to be hydrophobic using **dichlorodiphenylsilane**.

Materials:


- Substrate with surface hydroxyl groups (e.g., glass slides)
- Dichlorodiphenylsilane
- · Anhydrous toluene
- Cleaning solution (e.g., Piranha solution or detergent)
- Deionized water

Procedure:

- Substrate Cleaning:
 - Thoroughly clean the substrate to ensure the presence of reactive hydroxyl groups. This
 can be achieved by sonicating in a cleaning solution, followed by extensive rinsing with
 deionized water.
 - Dry the substrate in an oven at 120 °C for at least 1 hour.
- · Vapor Phase Silanization:
 - Place the cleaned and dried substrate inside a vacuum desiccator.
 - In a small vial, place a few drops of dichlorodiphenylsilane and position it inside the desiccator, ensuring no direct contact with the substrate.
 - Evacuate the desiccator for a few minutes and then seal it.
 - Allow the silanization to proceed at room temperature for 12-24 hours.

- Post-Treatment:
 - Vent the desiccator in a fume hood.
 - Remove the coated substrate and rinse with anhydrous toluene to remove any noncovalently bonded silane.
 - Dry the substrate with a stream of inert gas or in an oven at 100 °C for 30 minutes.

Click to download full resolution via product page

Diagram 3: Surface Modification Workflow.

Polymerization

The difunctional nature of **dichlorodiphenylsilane** allows it to undergo condensation polymerization. The reaction with water, as described in the hydrolysis section, can be controlled to form polysiloxanes. The initial hydrolysis yields silanol intermediates, which then condense to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers, with the elimination of water. The presence of two reactive sites on each molecule enables the formation of linear polymer chains.

Analytical Methods for Quality Control

Ensuring the purity of **dichlorodiphenylsilane** is critical for its intended applications. A combination of analytical techniques is recommended for comprehensive quality control.

- Gas Chromatography (GC): Ideal for quantifying volatile organic impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and quantifying major impurities.
- Titration Methods:
 - Argentometric Titration: To quantify hydrolyzable chloride content.
 - Karl Fischer Titration: For the precise measurement of water content.

Conclusion

Dichlorodiphenylsilane is a cornerstone of organosilicon chemistry with significant industrial and research applications. Its well-defined physicochemical properties and reactivity profile make it an indispensable precursor for high-performance materials. A thorough understanding of its safe handling, experimental protocols, and analytical characterization is paramount for its effective utilization. This guide provides a foundational repository of technical information to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Dichlorodiphenylsilane synthesis chemicalbook [chemicalbook.com]
- 5. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Diphenyldichlorosilane | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichlorodiphenylsilane (CAS 80-10-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042835#dichlorodiphenylsilane-cas-number-80-10-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com